N,N-dibenzyl-2,2-diethoxyethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzyl-2,2-diethoxyethanamine is a chemical compound with the molecular formula C20H27NO2amines . Specifically, it is a tertiary amine due to the presence of three alkyl or aryl groups attached to the nitrogen atom. The compound’s structure consists of a central nitrogen atom bonded to two benzyl groups and two ethoxy (C2H5O) groups.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of N,N-dibenzyl-2,2-diethoxyethanamine involves the reaction of 2,2-diethoxyethanamine N,N-diethoxyethanamine ) with benzyl chloride . The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the benzyl chloride, resulting in the formation of the desired compound.
Reaction Conditions:Reagents: 2,2-diethoxyethanamine, benzyl chloride
Solvent: Organic solvent (e.g., dichloromethane, toluene)
Temperature: Room temperature or slightly elevated
Procedure: Benzyl chloride is added dropwise to a solution of 2,2-diethoxyethanamine in the chosen solvent. The reaction mixture is stirred for several hours, and the product is isolated by filtration or extraction.
Industrial Production Methods: While this compound is not produced on an industrial scale, its synthesis can be scaled up using similar principles. due to its limited applications, it remains primarily a research compound.
Analyse Chemischer Reaktionen
Reactivity: N,N-dibenzyl-2,2-diethoxyethanamine can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding N,N-dibenzyl-2,2-diethoxyacetamide.
Reduction: Reduction of the benzyl groups can yield N,N-dibenzyl-2,2-diethoxyethylamine.
Substitution: The benzyl groups can be substituted with other functional groups.
Oxidation: Use mild oxidizing agents like hydrogen peroxide (HO) or potassium permanganate (KMnO).
Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the benzyl groups.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example:
- Oxidation: N,N-dibenzyl-2,2-diethoxyacetamide
- Reduction: N,N-dibenzyl-2,2-diethoxyethylamine
Wissenschaftliche Forschungsanwendungen
N,N-dibenzyl-2,2-diethoxyethanamine finds limited applications in research due to its unique structure. Some areas of interest include:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Exploration of its potential as a drug scaffold.
Catalysis: Investigation of its catalytic properties.
Wirkmechanismus
The exact mechanism of action for N,N-dibenzyl-2,2-diethoxyethanamine remains largely unexplored. its structural features suggest potential interactions with biological targets, possibly affecting neurotransmitter systems or enzyme activity.
Vergleich Mit ähnlichen Verbindungen
N,N-dibenzyl-2,2-diethoxyethanamine is distinct due to its combination of benzyl and ethoxy groups. Similar compounds include:
- N-Benzyl-2,2-dimethoxyethanamine (CAS: 54879-88-8)
- N,N-dibenzyl-N,N-dimethylmethanediamine (CAS: Not specified)
- N-benzyl-N-(2,2-diethoxyethyl)-2,2-diethoxyethanamine (CAS: Not specified)
Eigenschaften
Molekularformel |
C20H27NO2 |
---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N,N-dibenzyl-2,2-diethoxyethanamine |
InChI |
InChI=1S/C20H27NO2/c1-3-22-20(23-4-2)17-21(15-18-11-7-5-8-12-18)16-19-13-9-6-10-14-19/h5-14,20H,3-4,15-17H2,1-2H3 |
InChI-Schlüssel |
XDKNQNZNKLIMOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.